Methyl 1-[2-(4-bromophenoxy)propanoyl]indole-3-carboxylate
Overview
Description
Methyl 1-[2-(4-bromophenoxy)propanoyl]-1H-indole-3-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[2-(4-bromophenoxy)propanoyl]indole-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the intermediate 4-bromophenoxypropanoic acid. This intermediate is then reacted with indole-3-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and yield. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[2-(4-bromophenoxy)propanoyl]-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-[2-(4-bromophenoxy)propanoyl]-1H-indole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 1-[2-(4-bromophenoxy)propanoyl]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety in the compound is known to interact with various biological receptors, leading to modulation of cellular processes. The bromophenoxy group may enhance the compound’s binding affinity and specificity towards certain targets, thereby influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-bromophenoxy)propanoate
- 1-(2-(2-(4-bromophenoxy)propanoyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate
- 2-((E)-{2-[2-(4-bromophenoxy)propanoyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate .
Uniqueness
Methyl 1-[2-(4-bromophenoxy)propanoyl]-1H-indole-3-carboxylate is unique due to its specific structural features, such as the indole core and the bromophenoxy group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
methyl 1-[2-(4-bromophenoxy)propanoyl]indole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO4/c1-12(25-14-9-7-13(20)8-10-14)18(22)21-11-16(19(23)24-2)15-5-3-4-6-17(15)21/h3-12H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFXNABBVBLBCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C=C(C2=CC=CC=C21)C(=O)OC)OC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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